(3-Pyrrolidin-1-ylmethyl-indol-1-YL)-acetic acid acetate
Overview
Description
(3-Pyrrolidin-1-ylmethyl-indol-1-YL)-acetic acid acetate is a synthetic compound with a complex molecular structure. It is known for its potential applications in various fields, including chemistry, biology, and medicine. The compound’s unique structure allows it to interact with different molecular targets, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Pyrrolidin-1-ylmethyl-indol-1-YL)-acetic acid acetate involves multiple steps. One common method includes the reaction of indole derivatives with pyrrolidine and acetic acid under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions. This often involves the use of large reactors, continuous monitoring of reaction parameters, and purification processes to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(3-Pyrrolidin-1-ylmethyl-indol-1-YL)-acetic acid acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form different products.
Reduction: Reduction reactions can be performed using reducing agents to modify the compound’s structure.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different indole derivatives, while reduction can produce various pyrrolidine-modified compounds.
Scientific Research Applications
(3-Pyrrolidin-1-ylmethyl-indol-1-YL)-acetic acid acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its interactions with biological molecules and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3-Pyrrolidin-1-ylmethyl-indol-1-YL)-acetic acid acetate involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and triggering various biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(3-Pyrrolidin-1-ylmethyl-indol-1-yl)-propionic acid: A closely related compound with similar structural features.
Indole-3-acetic acid: Another indole derivative with different functional groups.
Uniqueness
(3-Pyrrolidin-1-ylmethyl-indol-1-YL)-acetic acid acetate stands out due to its unique combination of indole and pyrrolidine moieties, which confer distinct chemical and biological properties
Properties
IUPAC Name |
acetic acid;2-[3-(pyrrolidin-1-ylmethyl)indol-1-yl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2.C2H4O2/c18-15(19)11-17-10-12(9-16-7-3-4-8-16)13-5-1-2-6-14(13)17;1-2(3)4/h1-2,5-6,10H,3-4,7-9,11H2,(H,18,19);1H3,(H,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXKMGTVCIFMOGI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.C1CCN(C1)CC2=CN(C3=CC=CC=C32)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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